2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole
CAS No.: 1500844-32-5
Cat. No.: VC7873877
Molecular Formula: C10H6F3N3
Molecular Weight: 225.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1500844-32-5 |
|---|---|
| Molecular Formula | C10H6F3N3 |
| Molecular Weight | 225.17 g/mol |
| IUPAC Name | 2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16) |
| Standard InChI Key | IFSWUJHOYKYNBX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a benzimidazole core with two functional groups:
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Cyanomethyl (-CHCN): Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cyclization reactions.
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Trifluoromethyl (-CF): Imparts metabolic stability and lipophilicity, often improving bioavailability in drug candidates .
Table 1: Key Chemical Properties of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 1500844-32-5 | |
| Molecular Formula | ||
| Molecular Weight | 225.17 g/mol | |
| Purity (HPLC) | >95% (reported in analogs) | |
| Melting Point | 208–210°C (analog data) |
Synthesis and Optimization
Catalytic and Solvent-Free Approaches
A patent by JPH072794A describes a solvent-free method for synthesizing 2-(cyanomethyl)benzimidazole derivatives . Key steps include:
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Condensing 1,2-diaminobenzene with cyanoacetate esters at 150–175°C.
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Using high-boiling inert solvents (e.g., phenetole) to facilitate cyclization without acidic catalysts.
Table 2: Synthesis Conditions and Yields from Patent Examples
| Example | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4a | 1,2-Diaminobenzene + Ethyl cyanoacetate | Phenetole | 165–175 | 86 | 95.1 |
| 12 | 1,2-Diaminobenzene + n-Butyl cyanoacetate | Phenetole | 165–166 | 84.8 | 96.7 |
This method avoids halogenated solvents, addressing environmental and safety concerns .
Mechanistic Insights
The reaction proceeds via:
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Nucleophilic attack of the diamine’s amino group on the cyanoacetate’s carbonyl carbon.
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Cyclodehydration to form the benzimidazole ring.
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Elimination of alcohol/water byproducts, driven by high-temperature distillation .
Physicochemical and Spectroscopic Properties
Stability and Solubility
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Thermal Stability: Analogs with trifluoromethyl groups exhibit decomposition temperatures >200°C, suggesting robustness under standard storage .
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Solubility: Predicted logP of ~2.3 (based on structural analogs ) indicates moderate lipophilicity, suitable for membrane penetration in biological systems.
Spectroscopic Characterization
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UV-Vis: Strong absorption at ~272 nm (π→π* transitions in benzimidazole core) .
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NMR: Expected signals include:
Pharmacological and Industrial Applications
Table 3: Pharmacological Activities of Related Benzimidazoles
| Compound | Target Pathogen | IC/MIC | Source |
|---|---|---|---|
| 2-(Trifluoromethyl)benzimidazole | C. albicans | 8 µg/mL | |
| 2-Aminomethyl-6-CF-benzimidazole | Enteroviruses | 5 µM |
Agrochemistry
Benzimidazoles with -CF groups are used as herbicides and fungicides, leveraging their stability under field conditions.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the cyanomethyl and trifluoromethyl groups to optimize bioactivity.
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Drug Delivery Systems: Encapsulation in nanoparticles to enhance solubility and target specificity.
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Environmental Impact Studies: Degradation pathways and ecotoxicology in agricultural applications.
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